molecular formula C11H11BrF2N2O2 B8130722 1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine

Cat. No.: B8130722
M. Wt: 321.12 g/mol
InChI Key: RMGDBIOQTHESBX-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine is a chemical compound characterized by the presence of a bromine atom, a nitro group, and a difluoropyrrolidine moiety

Preparation Methods

The synthesis of 1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. The synthetic route often starts with the bromination of a benzyl compound, followed by nitration to introduce the nitro group. The difluoropyrrolidine moiety is then incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles.

    Substitution: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The difluoropyrrolidine moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine can be compared with similar compounds such as:

  • 1-(2-Bromo-5-nitrobenzyl)pyrrolidine
  • (2-Bromo-5-nitrobenzyl)diethylamine These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The presence of the difluoropyrrolidine moiety in this compound makes it unique and may confer distinct properties and applications.

Properties

IUPAC Name

1-[(2-bromo-5-nitrophenyl)methyl]-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O2/c12-10-2-1-9(16(17)18)5-8(10)6-15-4-3-11(13,14)7-15/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGDBIOQTHESBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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